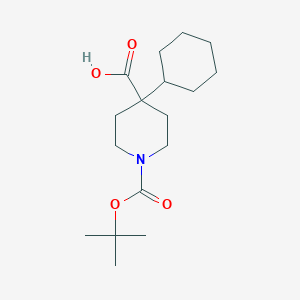

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

The Boc group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was reported, using oxalyl chloride in methanol .

Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides . Specifically, it’s used in the formation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are then used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

The compound is used in organic synthesis, particularly when the reactive side chain and N-terminus of amino acid ionic liquids (AAILs) need to be chemically protected . This expands the applicability of AAILs in selective or multistep organic synthesis .

3. Synthesis of Protected Amino Acid Ionic Liquids The compound is used in the synthesis of protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Use in Peptide Chemistry

The compound is used in peptide chemistry, where it’s believed that AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Safety and Hazards

The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .

Mode of Action

The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .

Result of Action

As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .

Action Environment

The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .

properties

IUPAC Name |

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJZAWKPOYZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589220 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

CAS RN |

273378-16-8 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)